molecular formula C11H10BrFO B2371636 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone CAS No. 1807939-81-6

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone

Cat. No.: B2371636
CAS No.: 1807939-81-6
M. Wt: 257.102
InChI Key: KNDYUKZBVLJVFY-UWVGGRQHSA-N
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Description

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone is a cyclopropyl ketone derivative characterized by the presence of a bromo and fluoro substituent on the phenyl ring

Preparation Methods

The synthesis of 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common synthetic route includes the following steps:

    Cyclopropanation: The starting material, 4-bromo-2-fluorophenyl ethylene, undergoes cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.

    Ketone Formation: The resulting cyclopropyl intermediate is then subjected to oxidation to introduce the ketone functionality. This can be achieved using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone include:

    2-Bromo-4-fluoro-1-iodobenzene: This compound shares the bromo and fluoro substituents but differs in the presence of an iodine atom.

    2-Bromo-1-fluoro-4-nitrobenzene: Similar in structure but contains a nitro group instead of a ketone.

    4-Bromo-2-fluorobenzonitrile: Contains a nitrile group in place of the ketone.

The uniqueness of this compound lies in its cyclopropyl ketone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c1-6(14)9-5-10(9)8-3-2-7(12)4-11(8)13/h2-4,9-10H,5H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDYUKZBVLJVFY-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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